5-甲基-1,1-二氧代-1,6-二氢-1λ~6~,2,6-噻二嗪-3-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

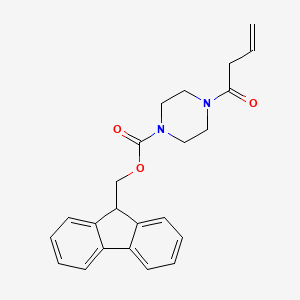

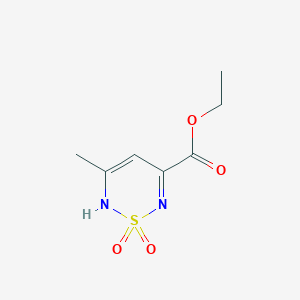

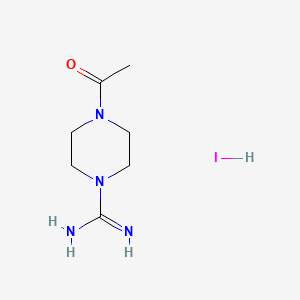

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1λ~6~,2,6-thiadiazine-3-carboxylate is a chemical compound that belongs to the class of thiadiazines, which are heterocyclic compounds containing a ring structure composed of sulfur, nitrogen, and carbon atoms. Thiadiazines are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of thiadiazine derivatives can involve heterocyclization reactions, as seen in the study of ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate, which upon treatment with carbon disulfide and halo compounds, yields bisthiazole and bisthiolane derivatives . Similarly, the condensation of certain precursors with hydrazine can afford carbohydrazide derivatives, which can further react to form oxadiazole or triazole derivatives . These methods demonstrate the versatility of thiadiazine synthesis, allowing for the creation of a wide range of structurally diverse compounds.

Molecular Structure Analysis

The molecular structure of thiadiazine derivatives can be elucidated using crystallography, as demonstrated by the determination of the crystal structure of ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate . This study revealed a thioamide functional group, which necessitated the revision of the previously proposed structure. Such analyses are crucial for understanding the precise molecular geometry and electronic structure of thiadiazine compounds.

Chemical Reactions Analysis

Thiadiazine derivatives can undergo various chemical reactions, including ring-opening reactions with bases, as observed with 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester . The reaction with potassium tert-butylate led to a 4-methylsulfanylethynylfuran derivative, while the reaction with primary amines or morpholine resulted in thioamides of furylacetic acid . These reactions highlight the reactivity of the thiadiazine ring and its susceptibility to nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazine derivatives can be influenced by their molecular structure. For instance, the alkylation of methyl 4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate with ethyl iodide resulted in a mixture of 3-ethyl- and 4-ethoxy-substituted derivatives . The ratio of C- and O-alkylation products varied depending on the base used, indicating the importance of reaction conditions on the outcome of chemical transformations involving thiadiazine derivatives .

科学研究应用

-

Scientific Field : Proteomics Research

- Application Summary : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.

- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific experiment being conducted. Unfortunately, the exact experimental procedures involving this compound are not detailed in the available resources .

- Results or Outcomes : The outcomes of its use in proteomics research are not specified in the available resources .

-

Scientific Field : Antihypertensive Agents

- Application Summary : Compounds with a similar scaffold to Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate have been studied for their potential as antihypertensive agents . Antihypertensive agents are medications used to treat high blood pressure.

- Methods of Application : The specific methods of application in this context would involve pharmacological testing and clinical trials. Unfortunately, the exact experimental procedures are not detailed in the available resources .

- Results or Outcomes : The results showed that the compound exhibited prominent activity as an antihypertensive agent .

安全和危害

属性

IUPAC Name |

ethyl 3-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-3-13-7(10)6-4-5(2)8-14(11,12)9-6/h4,8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFJZWOGEBQAHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NS(=O)(=O)NC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594737 |

Source

|

| Record name | Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate | |

CAS RN |

5863-20-7 |

Source

|

| Record name | Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)